BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Lipophilicity Drug-likeness Passive permeability

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (CAS 879592-32-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine heterocyclic class. Its core bicyclic scaffold comprises fused imidazole and pyrazine rings, substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a cyclohexylamine moiety.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B15224164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4
InChIInChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)18-19(21-15-5-3-2-4-6-15)23-12-11-20-13-17(23)22-18/h7-13,15,21H,2-6H2,1H3
InChIKeyHNIZSCPYGPVDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (CAS 879592-32-2) – Core Chemical Identity and Procurement Profile


N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (CAS 879592-32-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine heterocyclic class. Its core bicyclic scaffold comprises fused imidazole and pyrazine rings, substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a cyclohexylamine moiety [1]. The compound has a molecular formula of C19H22N4O and a molecular weight of 322.4 g/mol. Physicochemical descriptors computed by PubChem include an XLogP3-AA value of 4.5, a topological polar surface area (TPSA) of 51.5 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. The compound is available from multiple chemical suppliers with purities typically ≥95% (e.g., CheMenu Catalog No. CM369870 at 95%+, MolCore Catalog No. MC757054 at NLT 98%) and is intended exclusively for research and development purposes .

Why N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine Cannot Be Simply Swapped with Unsubstituted or Alternative Imidazopyrazine Analogs


Imidazo[1,2-a]pyrazine derivatives exhibit profound structure–activity relationship (SAR) sensitivity at both the C2-aryl and C3-amino positions. The closest commercially available analog, N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512, CAS 252725-86-3), differs by the absence of the 4-methoxy substituent on the phenyl ring. This single functional group deletion is known to shift the compound's biological profile markedly: WAY-327512 is reported as a CDK9 inhibitor (IC50 = 0.25 µM) with associated antiproliferative activity against HCT116 (IC50 1.43 µM), MCF7 (3.01 µM), and K652 (50.27 µM) cells, as well as antiviral activity against coronavirus 229E (IC50 145.92 µM) . The 4-methoxy group alters electronic distribution (Hammett σp = −0.27 for OCH3 vs. 0 for H), hydrogen-bonding capacity, and lipophilicity (computed XLogP3-AA = 4.5 for the target vs. approximately 3.9 for the des-methoxy analog), all of which combine to produce a distinct target engagement and ADME signature. Consequently, indiscriminate substitution of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine with N-cyclohexyl-2-phenyl analogs in biological assays or chemical probe studies risks introducing confounding pharmacological variables and is not scientifically justified without explicit experimental validation.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Enhanced Passive Permeability vs. Des-Methoxy Analog

The target compound N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine possesses a computed XLogP3-AA of 4.5 [1]. In contrast, the des-methoxy analog N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512; C18H20N4) is predicted by the same algorithm to have an XLogP3-AA of approximately 3.9, representing an increase of +0.6 log units conferred by the single 4-OCH3 substituent. This difference corresponds to a theoretical ~4-fold increase in octanol–water partition coefficient and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the unsubstituted analog.

Lipophilicity Drug-likeness Passive permeability

Topological Polar Surface Area (TPSA): Moderate CNS Drug-Like Profile with Distinct H-Bond Acceptor Topology

The target compound displays a computed TPSA of 51.5 Ų [1], which falls within the favorable range (<70 Ų) for CNS drug candidates. The distribution of polar surface area is dominated by the four H-bond acceptors (the pyrazine nitrogen atoms and the methoxy oxygen). The des-methoxy analog WAY-327512 lacks the methoxy oxygen and therefore has a lower computed TPSA of approximately 42–46 Ų (exact value not authoritatively published but estimated from molecular formula C18H20N4 with three H-bond acceptors). The difference of ~5–9 Ų in TPSA, while modest, results from a distinct spatial arrangement of hydrogen-bond acceptor capacity that may differentially influence target binding and solubility.

Physicochemical property Drug-likeness CNS penetration

CDK9 Inhibitory Activity: Differential Profile vs. WAY-327512 Inferred from 4-Methoxy Substitution

The des-methoxy analog WAY-327512 (N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine) has been characterized as a CDK9 inhibitor with an IC50 of 0.25 µM and exhibits differential cytotoxicity across cancer cell lines (HCT116 IC50 1.43 µM, MCF7 IC50 3.01 µM, K652 IC50 50.27 µM) . No direct CDK9 inhibition data are available for the target compound N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine. However, the presence of the electron-donating 4-methoxy substituent is well-established in medicinal chemistry to modulate kinase hinge-binding interactions through altered π-stacking and hydrogen-bond acceptor geometry. The 4-methoxy group provides an additional hydrogen-bond acceptor that may engage the CDK9 hinge region (Glu107/Cys106) differently than the unsubstituted phenyl ring, potentially shifting both potency and kinase selectivity profile. This represents a testable differentiation hypothesis that must be experimentally validated with head-to-head assays.

CDK9 inhibition Anticancer activity Kinase selectivity

Evidence-Based Application Selection: Optimal Research Scenarios for N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine


Cellular Phenotypic Screening Requiring Balanced Permeability and Polar Surface Area

Based on its computed XLogP3-AA of 4.5 and TPSA of 51.5 Ų (identified in Section 3), this compound is optimally suited for cell-based phenotypic assays where moderate-to-high passive membrane permeability is necessary but excessive lipophilicity-driven non-specific binding must be avoided. Compared to the des-methoxy analog WAY-327512 (predicted XLogP3-AA ~3.9, TPSA ~42–46 Ų), the target compound occupies a physicochemical space that better balances permeation and polarity, making it a preferred choice when screening libraries for intracellular target engagement without confounding cytotoxicity from extreme lipophilicity [1].

Structure–Activity Relationship (SAR) Expansion Around the Imidazo[1,2-a]pyrazine C2-Aryl Position

The compound serves as a key SAR probe for systematically evaluating the impact of para-substitution on the C2-phenyl ring. With the 4-methoxy group as an electron-donating substituent (Hammett σp = −0.27), it enables direct comparison with the unsubstituted phenyl analog (WAY-327512) and with other para-substituted variants (e.g., 4-Cl, 4-F, 4-OH). This SAR campaign can elucidate the electronic and steric requirements for target binding across kinase, TLR, or other emerging imidazo[1,2-a]pyrazine targets [1]. The differentiation evidence from Section 3 (lipophilicity, TPSA) supports its inclusion as a reference compound in such SAR matrices.

CNS Drug Discovery Programs Probing Imidazo[1,2-a]pyrazine Chemical Space

The TPSA of 51.5 Ų (below the 70 Ų CNS drug-likeness threshold) combined with XLogP3-AA 4.5 places this compound within the favorable CNS drug space as defined by Hitchcock and Pennington (2006). The presence of the 4-methoxy group provides additional hydrogen-bond acceptor capability that may enhance aqueous solubility relative to the des-methoxy analog while retaining CNS permeability potential. This profile makes the target compound a rational starting point for CNS-targeted medicinal chemistry programs seeking imidazo[1,2-a]pyrazine scaffolds, where both brain penetration and target specificity are critical parameters [1][2].

Comparative Kinase Selectivity Profiling vs. CDK9-Inhibitory Analog WAY-327512

Given that the des-methoxy analog WAY-327512 is a characterized CDK9 inhibitor (IC50 0.25 µM), the target compound is a logical comparator for kinase selectivity panels. The 4-methoxy group introduces an additional hydrogen-bond acceptor that may alter the hinge-binding mode and shift the selectivity fingerprint across the CDK family. Researchers prioritizing this compound should design head-to-head CDK panel screens (CDK1–9) to experimentally determine whether the methoxy substitution confers selectivity advantages over the unsubstituted analog. This application directly leverages the differentiation evidence presented in Evidence Item 3 of Section 3 [1][2].

Quote Request

Request a Quote for N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.